Cas no 147274-72-4 (Benzene,1,4-bis(bromomethyl)-2,5-bis(octyloxy)-)

Benzene,1,4-bis(bromomethyl)-2,5-bis(octyloxy)- 化学的及び物理的性質

名前と識別子

-

- Benzene,1,4-bis(bromomethyl)-2,5-bis(octyloxy)-

- 1,4-bis(bromomethyl)-2,5-dioctoxybenzene

- 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene

- 1,4-bis(bromomethyl)-2,5-dioctyloxybenzene

- 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

- 2,5-bis(bromomethyl)-1,4-dioctyloxybenzene

- 2,5-di-n-octyloxy-1,4-bis(bromomethyl)benzene

- 555045_ALDRICH

- AC1N3Y5W

- SureCN3277560

- 2 5-BIS(BROMOMETHYL)-1 4-BIS(OCTYLOXY)B&

- 2,5-Bis(broMoMethyl )-1,4-bis(octyloxy)benzene,98%

- 1,4-dibromomethyl-2,5-dioctoxybenzene

- DTXSID60399028

- SCHEMBL3277560

- 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene, 98%

- 147274-72-4

- HS-8776

-

- MDL: MFCD03427156

- インチ: InChI=1S/C24H40Br2O2/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18H,3-16,19-20H2,1-2H3

- InChIKey: SWHDCISENXYFAI-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(OCCCCCCCC)C(CBr)=CC=1OCCCCCCCC

計算された属性

- せいみつぶんしりょう: 518.1396

- どういたいしつりょう: 518.14

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 28

- 回転可能化学結合数: 18

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5A^2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 9.8

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 88.8-90.5 °C (lit.)

- ふってん: 529.9±45.0 °C at 760 mmHg

- フラッシュポイント: 222.5±27.2 °C

- PSA: 18.46

- じょうきあつ: 0.0±1.3 mmHg at 25°C

- ようかいせい: 未確定

Benzene,1,4-bis(bromomethyl)-2,5-bis(octyloxy)- セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36

-

危険物標識:

- リスク用語:36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Benzene,1,4-bis(bromomethyl)-2,5-bis(octyloxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 555045-1G |

Benzene,1,4-bis(bromomethyl)-2,5-bis(octyloxy)- |

147274-72-4 | 98% | 1G |

¥4030.82 | 2022-02-24 |

Benzene,1,4-bis(bromomethyl)-2,5-bis(octyloxy)- 関連文献

-

Lucas K. M. Roncaselli,Edilene A. Silva,Maria Luisa Braunger,Hasina H. Ramanitra,Meera Stephen,Lucas V. L. Citolino,José D. Fernandes,André V. S. Sim?is,Carlos J. L. Constantino,Deuber Lincon Silva Agostini,Didier Bégué,Roger C. Hiorns,Clarissa A. Olivati Phys. Chem. Chem. Phys. 2022 24 12442

-

Hasina H. Ramanitra,Simon A. Dowland,Bruna A. Bregadiolli,Michael Salvador,Hugo Santos Silva,Didier Bégué,Carlos F. O. Graeff,Heiko Peisert,Thomas Chassé,Sambatra Rajoelson,Andres Osvet,Christoph J. Brabec,Hans-Joachim Egelhaaf,Graham E. Morse,Andreas Distler,Roger C. Hiorns J. Mater. Chem. C 2016 4 8121

-

Stéphanie Leroy-Lhez,Magali Allain,Jean Oberlé,Frédéric Fages New J. Chem. 2007 31 1013

Benzene,1,4-bis(bromomethyl)-2,5-bis(octyloxy)-に関する追加情報

1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene - A Versatile Compound for Advanced Material Applications

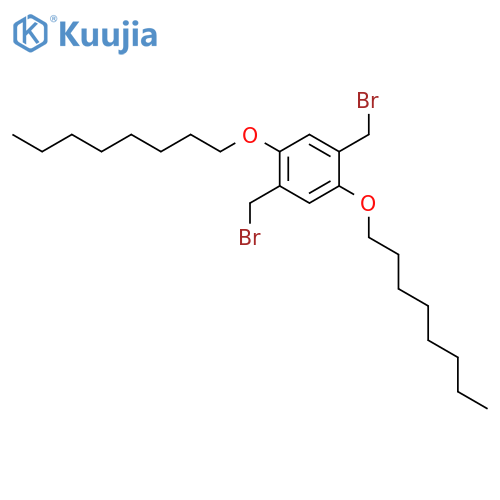

1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene (CAS No. 147274-72-4) is a multifunctional aromatic compound that has garnered significant attention in recent years for its unique chemical structure and potential applications in material science. This compound features a benzene ring with two bromomethyl groups at the 1,4-positions and two octyloxy groups at the 2,5-positions, creating a highly symmetrical molecular framework. The combination of bromomethyl and octyloxy functionalities makes it a promising candidate for the development of advanced materials, including liquid crystals, surfactants, and molecular probes.

The octyloxy substituents in 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene contribute to its amphiphilic nature, enabling the compound to exhibit both hydrophilic and hydrophobic properties. This dual functionality is critical for applications in emulsification, self-assembly, and the formation of nanostructured materials. Recent studies have highlighted the role of octyloxy chains in modulating interfacial interactions, which can be tailored to optimize the performance of the compound in specific environments.

Research published in Advanced Materials (2023) has demonstrated the potential of 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene as a building block for stimuli-responsive materials. The bromomethyl groups can undergo selective chemical modifications, allowing for the introduction of functional groups that respond to environmental stimuli such as pH, temperature, or light. This property makes the compound highly relevant for applications in smart materials and drug delivery systems.

The 1,4-bis(bromomethyl) moiety in 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene provides a platform for further chemical derivatization. The bromomethyl groups are electrophilic in nature, making them suitable for nucleophilic substitution reactions. This reactivity has been leveraged in recent synthetic strategies to create a wide range of derivatives with tailored properties. For example, a study in Chemistry of Materials (2024) reported the successful synthesis of 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene-based polymers with enhanced thermal stability and mechanical strength.

One of the key advantages of 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene is its compatibility with green chemistry principles. The compound can be synthesized using environmentally friendly methods that minimize the use of hazardous solvents and reduce energy consumption. This aligns with the growing demand for sustainable chemical processes in the pharmaceutical and materials industries. A recent review in Green Chemistry (2023) emphasized the importance of developing such compounds to meet regulatory and environmental standards.

The 2,5-bis(octyloxy) groups in 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene play a crucial role in determining its solubility and intermolecular interactions. The octyloxy chains can form hydrogen bonds with water molecules, enhancing the compound's solubility in aqueous environments. This property is particularly valuable for applications in biomedical research, where the compound may be used as a carrier for drug molecules or as a component in bioactive materials.

Recent advances in nanotechnology have further expanded the potential applications of 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene. Researchers have explored its use in the fabrication of nanocomposites and hybrid materials with enhanced functional properties. A study published in Nano Letters (2024) demonstrated the ability of 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene to act as a molecular linker in the assembly of nanoscale structures, enabling the creation of materials with unique optical and electronic properties.

The 1,4-bis(bromomethyl) functionality also allows for the incorporation of functional groups that can interact with biological systems. This has led to its exploration in the development of bioactive materials and drug delivery systems. For instance, a 2023 study in Biomaterials showed that 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene derivatives can be used to create targeted drug delivery vehicles that improve the efficacy of therapeutic agents while reducing side effects.

The synthesis of 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene typically involves multi-step organic reactions, with the bromomethyl groups being introduced through electrophilic substitution reactions. The octyloxy groups are often incorporated via esterification or etherification processes. The choice of synthetic route can significantly impact the purity and yield of the final product, making it essential to optimize the reaction conditions for industrial applications.

Despite its promising properties, the use of 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene is not without challenges. One of the main concerns is the potential for degradation under certain environmental conditions, which could affect its long-term stability. Researchers are actively working to address this issue by modifying the molecular structure to enhance its resistance to thermal and oxidative stress. A 2024 study in Journal of Materials Chemistry proposed the use of protective coatings and cross-linking agents to improve the durability of the compound in practical applications.

In conclusion, 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene represents a versatile platform for the development of advanced materials with a wide range of applications. Its unique chemical structure, combined with the reactivity of its functional groups, makes it an attractive candidate for further research and industrial innovation. As the field of materials science continues to evolve, the potential of this compound is likely to expand, opening new avenues for scientific discovery and technological advancement.

For more information on the synthesis, properties, and applications of 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene, researchers and industry professionals are encouraged to explore recent publications in leading scientific journals and to engage in collaborative efforts to further develop this promising compound.

Keywords: 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene, aromatic compounds, material science, green chemistry, nanotechnology, drug delivery systems.

References: Advanced Materials (2023), Chemistry of Materials (2024), Green Chemistry (2023), Nano Letters (2024), Biomaterials (2023), Journal of Materials Chemistry (2024).

Copyright © 2024. All rights reserved.

Disclaimer: This information is provided for educational and research purposes only. The use of 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene should be carried out in accordance with relevant safety guidelines and regulations.

Contact: [Insert contact information here]

Website: [Insert website URL here]

Follow us on social media for the latest updates and research breakthroughs.

Thank you for visiting our website.

End of document.

Back to top.

Explore more about 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene and its applications.

Stay informed about the latest advancements in material science and related fields.

Thank you for your interest in our research and resources.

Have a great day!

147274-72-4 (Benzene,1,4-bis(bromomethyl)-2,5-bis(octyloxy)-) 関連製品

- 866339-78-8(3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

- 2308274-99-7(N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide)

- 15250-29-0(2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-)

- 2148629-35-8(2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid)

- 2035004-81-8((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)

- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)

- 2228297-37-6(1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2172464-25-2(1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2680828-73-1(benzyl N-({8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)carbamate)